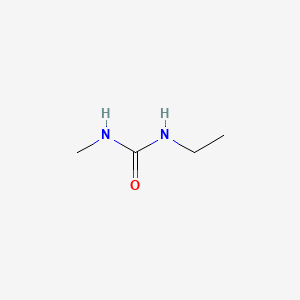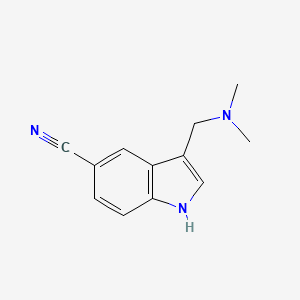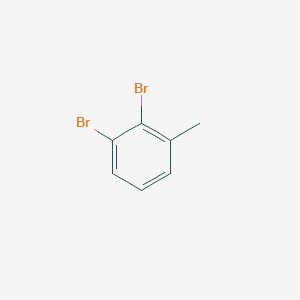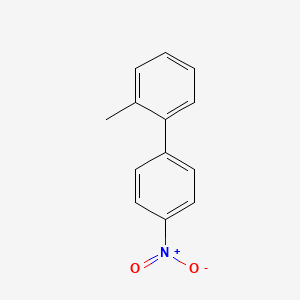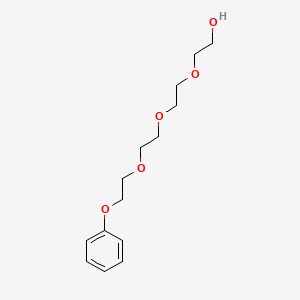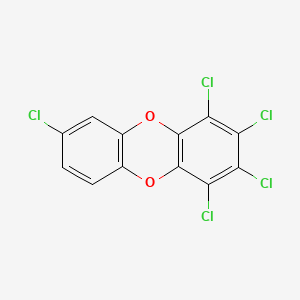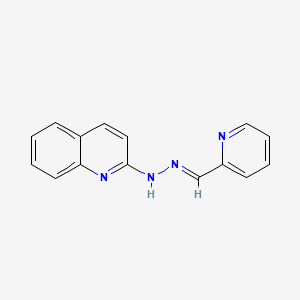
Pyridine-2-carboxaldehyde 2-quinolylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2-carboxaldehyde 2-quinolylhydrazone: is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which combines a pyridine ring with a quinoline moiety through a hydrazone linkage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone typically involves the condensation reaction between pyridine-2-carboxaldehyde and 2-quinolylhydrazine. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Pyridine-2-carboxaldehyde 2-quinolylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone linkage allows for substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include oxides, hydrazine derivatives, and substituted hydrazones, depending on the specific reagents and conditions used .
科学研究应用
Chemistry: Pyridine-2-carboxaldehyde 2-quinolylhydrazone is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antitumor agent. It has shown promising activity against certain cancer cell lines due to its ability to chelate metal ions and interfere with cellular processes .
Industry: The compound is used in the development of sensors and analytical devices. Its ability to form complexes with metal ions makes it useful in detecting and quantifying metal ions in various samples .
作用机制
The mechanism of action of Pyridine-2-carboxaldehyde 2-quinolylhydrazone involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can interfere with metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and disrupt cellular functions, leading to its potential antitumor effects .
相似化合物的比较
Pyridine-2-carboxaldehyde: A precursor in the synthesis of Pyridine-2-carboxaldehyde 2-quinolylhydrazone.
Quinoline-2-carboxaldehyde: Another compound with a quinoline moiety, used in similar coordination chemistry applications.
Pyridine-3-carboxaldehyde and Pyridine-4-carboxaldehyde: Isomers of Pyridine-2-carboxaldehyde with different positional isomerism.
Uniqueness: this compound is unique due to its combined pyridine and quinoline structure, which allows it to form highly stable complexes with metal ions. This dual functionality enhances its versatility and effectiveness in various applications compared to its individual components .
属性
CAS 编号 |
7385-99-1 |
|---|---|
分子式 |
C15H12N4 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
N-[(Z)-pyridin-2-ylmethylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C15H12N4/c1-2-7-14-12(5-1)8-9-15(18-14)19-17-11-13-6-3-4-10-16-13/h1-11H,(H,18,19)/b17-11- |
InChI 键 |
RQKUHYQNHJJIFO-BOPFTXTBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3 |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N/N=C\C3=CC=CC=N3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=N3 |
Key on ui other cas no. |
7385-99-1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


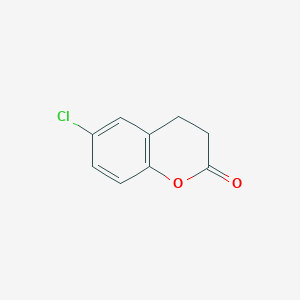
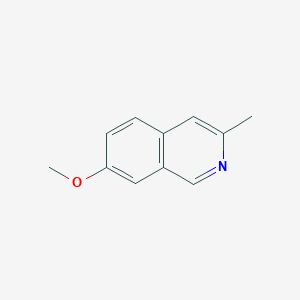
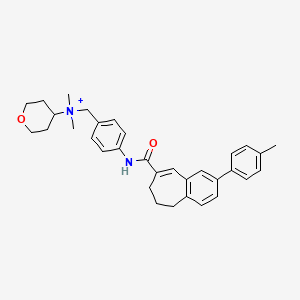
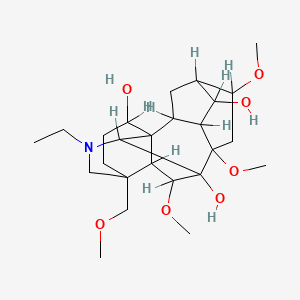
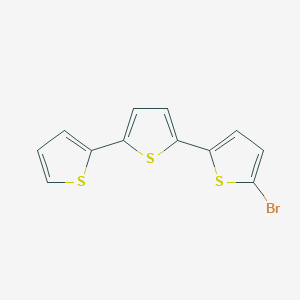


![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)
